A66

描述

A-66 is a potent, selective inhibitor of the PI3K isoform p110α (IC50 = 32 nM in a cell-free assay). It displays over 100-fold selectivity for p110α over other isoforms. A-66 is effective in vivo, suppressing the growth of SK-OV-3 tumor xenografts in mice. It also impairs all measures of in vivo insulin action in mice. A-66 partially suppresses B cell receptor-dependent Akt activation and proliferation.

A66 is a potent and highly selective p110α inhibitor with IC50 of 32 nM in a cell-free assay, >100 fold selectivity for p110α over other class-I PI3K isoforms. This compound blocks phosphoinositide 3-kinase signalling and tumour growth in certain cell types.

科学研究应用

农业生物防治剂

A66 已被用于研究对抗植物病害的生物防治机制。 一种名为 T-A66 的哈茨木霉菌株已被分离出来,并被发现能有效抑制引起苦瓜植物枯萎病的病原菌尖孢镰刀菌的生长 {svg_1}。 T-A66 菌株通过诱导快速 H2O2 爆发和胼胝质沉积,以及提高抗氧化酶活性并增加酚类化合物含量,促进苦瓜幼苗生长并诱导抗病性 {svg_2}.

癌症研究中的 PI3K 抑制剂

This compound 是一种有效的 p110α 特异性抑制剂,在无细胞测定中其 IC50 为 32 nM {svg_3}。 它对 p110α 的选择性比其他 I 类 PI3K 同种型高 100 倍以上 {svg_4}。 这使得 this compound 成为癌症研究中的一种宝贵工具,特别是在研究 PI3K/Akt/mTOR 信号通路失调的癌症时 {svg_5}.

致癌型 p110α 的研究

除了野生型 p110α,this compound 还有效抑制 p110α 的致癌型,如 p110α E545K 和 p110α H1047R {svg_6}。 这使其成为研究这些致癌型在癌症进展中作用的有用工具 {svg_7}.

胰岛素信号转导的研究

This compound 已被用于研究胰岛素信号转导。 仅通过 this compound 治疗抑制 p110α 就足以阻断胰岛素对某些细胞系 Akt/PKB 的信号转导,这些细胞系在 PIK3CA 中带有 H1047R 突变并且具有高水平的 p110α 和 I 类 PI3K 活性 {svg_8}.

作用机制

Mode of Action

A66 interacts with its target, the p110α subunit of PI3K, by inhibiting its activity . This inhibition is highly specific and selective, with an IC50 of 32 nM . This compound also potently inhibits the oncogenic forms of p110α, such as p110α E545K and p110α H1047R .

Biochemical Pathways

The inhibition of the p110α subunit of PI3K by this compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in many cellular processes including cell cycle progression, cell survival, and angiogenesis . By inhibiting the p110α subunit, this compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the PI3K/Akt/mTOR signaling pathway . This can lead to reduced cell proliferation and survival . In addition, this compound has been shown to effectively reduce the phosphorylation of Akt/PKB and p70 S6 kinase, inhibiting tumor cell growth .

属性

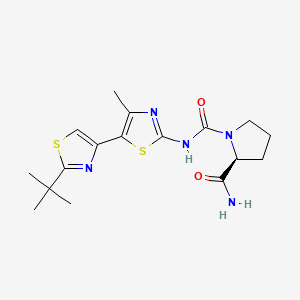

IUPAC Name |

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPXWEPKNBHKAX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655299 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1166227-08-2 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)

![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)